3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
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Overview
Description
3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrrolo[2,3-b]pyridine core fused with a pyrrolidinone ring and a methoxyphenylamino substituent. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactionsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process optimization may involve the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . Additionally, it can modulate the activity of transcription factors and other regulatory proteins, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyridine core and have been studied for their kinase inhibitory activity and potential as anticancer agents.
Pyrimidine derivatives: Known for their anti-inflammatory and antimicrobial properties, these compounds also exhibit structural similarities and biological activities.
Uniqueness
What sets 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one apart is its unique combination of a pyrrolo[2,3-b]pyridine core with a methoxyphenylamino substituent. This structural feature contributes to its distinct biological activities and potential therapeutic applications, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C14H13N3O2 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-(4-methoxyanilino)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C14H13N3O2/c1-19-10-6-4-9(5-7-10)16-12-11-3-2-8-15-13(11)17-14(12)18/h2-8,12,16H,1H3,(H,15,17,18) |
InChI Key |
RJVXBLIULYXXLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2C3=C(NC2=O)N=CC=C3 |
Origin of Product |
United States |
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